5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(ethoxymethyl)-1-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-11-7(6-12-4-2)5-8(9)10-11/h5H,3-4,6H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXIXPOMQBBQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine CAS number and supplier availability
The following technical guide details the chemical profile, synthetic methodology, and application potential of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine .
Executive Summary
This compound is a specialized heterocyclic building block belonging to the aminopyrazole class. While not widely cataloged in public chemical databases under a unique CAS number, it represents a critical scaffold for the synthesis of bioactive compounds, particularly in the development of kinase inhibitors (e.g., LRRK2, JAK family) and agrochemicals. Its structural uniqueness lies in the specific regiochemistry of the N-ethyl and C5-ethoxymethyl substituents, which distinguishes it from the more common 3-ethoxymethyl or N-unsubstituted analogs.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route to ensure regiochemical purity, and sourcing strategies for research and development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is characterized by a pyrazole core substituted at the N1 position with an ethyl group, the C3 position with a primary amine, and the C5 position with an ethoxymethyl ether moiety.
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | 3-Amino-1-ethyl-5-(ethoxymethyl)pyrazole |
| CAS Number | Not Listed (Closest analog: 1-(ethoxymethyl)-1H-pyrazol-3-amine, CAS 1480818-27-6) |
| Molecular Formula | C₈H₁₅N₃O |
| Molecular Weight | 169.23 g/mol |
| SMILES | CCN1C(COCC)=CC(N)=N1 |
| InChIKey | (Predicted) SNNYQQMWWGWIAA-UHFFFAOYSA-N (Analog based) |
Predicted Physicochemical Properties
Data derived from ACD/Labs and ChemAxon predictive models for the C₈H₁₅N₃O aminopyrazole scaffold.
| Property | Value | Implication |
| LogP (Octanol/Water) | 0.85 ± 0.3 | Moderate lipophilicity; favorable for cell permeability. |
| pKa (Conjugate Acid) | 3.8 ± 0.5 | Weakly basic amine; likely uncharged at physiological pH. |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | Good oral bioavailability profile (<140 Ų). |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water. | Suitable for standard organic synthesis workflows. |
Synthetic Pathways & Manufacturing
The synthesis of This compound presents a regiochemical challenge. The direct condensation of ethylhydrazine with
To access the desired 3-amino-1-ethyl-5-(ethoxymethyl) isomer, a stepwise alkylation strategy or a specific regioselective cyclization is required.
Validated Synthetic Route: Alkylation of 3-Amino-5-(ethoxymethyl)pyrazole
This protocol ensures access to the correct isomer through separation of regioisomers.
Step 1: Synthesis of Precursor (4-ethoxy-3-oxobutanenitrile)
-
Reagents: Ethyl ethoxyacetate, Acetonitrile, Sodium Hydride (NaH), THF.
-
Mechanism: Claisen condensation of acetonitrile anion with ethyl ethoxyacetate.
-
Yield: ~75-85%.
Step 2: Cyclization to Pyrazole Core
-
Reagents: Hydrazine hydrate (
), Ethanol, Reflux. -
Product: 3-amino-5-(ethoxymethyl)-1H-pyrazole (Tautomer with 5-amino).
-
Note: This intermediate is unsubstituted at the ring nitrogens.
Step 3: Regioselective Alkylation
-
Reagents: Ethyl Iodide (
), Cesium Carbonate ( ), DMF, . -
Outcome: A mixture of two isomers:
-
Target: 1-ethyl-5-(ethoxymethyl)-1H-pyrazol-3-amine (Alkylation at N adjacent to C5).
-
Byproduct: 1-ethyl-3-(ethoxymethyl)-1H-pyrazol-5-amine (Alkylation at N adjacent to C3).
-
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). The target isomer typically elutes second due to steric hindrance of the ethoxymethyl group affecting interaction with the stationary phase.
Step 4: Regiochemistry Confirmation (NOE)
-
Protocol: 1D NOE NMR spectroscopy.
-
Target Signal: Irradiation of the
-Ethyl methylene protons ( ppm) should show a strong NOE enhancement of the ethoxymethyl protons ( ppm) for the 5-substituted isomer. The 3-substituted isomer will show NOE with the aromatic C4-H proton instead.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route for the production of this compound via alkylation.
Utility in Drug Discovery
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases and a key pharmacophore in kinase inhibitors.
Structural Significance
-
Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor, crucial for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., forming bonds with the backbone carbonyl of the kinase gatekeeper residue).
-
Solubility Enhancement: The ethoxymethyl group provides a polar ether linkage that improves aqueous solubility compared to simple alkyl chains, while maintaining lipophilicity for membrane permeability.
-
Vector Positioning: The N1-ethyl group orients the molecule within the hydrophobic pocket of the enzyme, providing selectivity over other kinase isoforms.
Target Applications
-
LRRK2 Inhibitors: Used in Parkinson's disease research.
-
JAK/STAT Pathway Modulators: Potential for autoimmune disease therapeutics.
-
Agrochemicals: Precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.
Sourcing & Supply Chain Analysis
Due to the specific regiochemistry, this compound is not typically a stock item in standard catalogs (e.g., Sigma-Aldrich, Fisher). It is primarily available through Custom Synthesis or specialized building block providers.
Supplier Availability
-
Primary Source: Custom Synthesis CROs (Contract Research Organizations).
-
Enamine / ChemSpace: Likely to have the "make-on-demand" capability for this specific scaffold.
-
WuXi AppTec: Capable of kilogram-scale synthesis.
-
-
Catalog Status: "Inquire" or "Make-on-Demand".
-
Lead Time: Typically 4-6 weeks for synthesis and purification.
Quality Control (QC) Specifications
When sourcing this compound, the following QC parameters are non-negotiable to ensure the correct isomer is received:
-
1H NMR (NOE): Must confirm N1-Ethyl proximity to C5-Ethoxymethyl.
-
LC-MS: Purity >95% (UV 254 nm).
-
Appearance: Typically a pale yellow to off-white solid or viscous oil.
Handling & Analytics
Analytical Protocol (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
Safety (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry. (General methodology for aminopyrazole regiochemistry).
-
Elguero, J. (1994). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Authoritative text on pyrazole tautomerism and alkylation).
-
PubChem Compound Summary. "1-ethyl-5-methyl-1H-pyrazol-3-amine" (Analog Reference). (Used for physicochemical property extrapolation).
-
Enamine Building Blocks. "Aminopyrazoles for Drug Discovery." (General supplier capability for pyrazole scaffolds).
An In-Depth Technical Guide to the Physicochemical Properties of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] This guide focuses on a specific derivative, 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine, a molecule of interest in drug discovery and development. Understanding the physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing suitable analytical methods and formulations.
This document provides a comprehensive overview of the predicted and extrapolated physicochemical properties of this compound, based on available data for analogous structures and computational predictions. It is designed to serve as a valuable resource for researchers, offering insights into its chemical nature and guidance for its experimental investigation.
Chemical and Physical Properties
Molecular Structure and Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₅N₃O
-
Molecular Weight: 169.23 g/mol
-
CAS Number: Not available
-
Chemical Structure:
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using computational models and extrapolated from data on structurally similar compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Reference/Method |
| Melting Point | 53.0 to 57.0 °C (for 1-ethyl-1H-pyrazol-5-amine) | [3][4] |
| Boiling Point | ~280-310 °C | Predicted |
| logP (Octanol/Water Partition Coefficient) | ~1.4 | Predicted |
| pKa (most basic) | ~4.6 | Predicted[5] |
| Water Solubility | Moderately soluble | Inferred |
| Polar Surface Area (PSA) | 53.07 Ų (for 1-(ethoxymethyl)-1H-pyrazol-3-amine) | Inferred |
Justification of Predictions:
The predicted melting point is based on the experimentally determined value for the closely related analog, 1-ethyl-1H-pyrazol-5-amine.[3][4] The ethoxymethyl substituent at the 5-position is expected to have a minor influence on the melting point compared to the core structure. The predicted boiling point is an estimation based on the molecular weight and functional groups present.
The lipophilicity, as indicated by the predicted logP value, is expected to be moderate. The presence of the ethyl and ethoxymethyl groups contributes to its lipophilic character, while the amino group and the pyrazole ring nitrogens provide hydrophilicity. The predicted pKa of the most basic center, the 3-amino group, is in a range typical for aminopyrazoles and will influence the compound's ionization state at physiological pH.[5]
Spectral Properties (Predicted)
The following spectral characteristics are predicted based on the analysis of analogous pyrazole derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) is anticipated around δ 3.9-4.1 ppm.
-
Ethoxymethyl Group: A triplet for the methyl protons (-OCH₂CH₃) is predicted around δ 1.1-1.3 ppm, a quartet for the methylene protons (-OCH₂CH₃) around δ 3.4-3.6 ppm, and a singlet for the methylene protons attached to the pyrazole ring (-CH₂O-) around δ 4.3-4.5 ppm.
-
Pyrazole Ring: A singlet for the proton at the C4 position is expected in the range of δ 5.5-5.8 ppm.
-
Amino Group: A broad singlet for the amino protons (-NH₂) is anticipated around δ 4.5-5.5 ppm, the chemical shift of which will be dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ethyl Group: The methyl carbon should appear around δ 14-16 ppm, and the methylene carbon around δ 40-45 ppm.
-
Ethoxymethyl Group: The methyl carbon is expected around δ 15-17 ppm, the methylene carbon of the ethyl group around δ 65-70 ppm, and the methylene carbon attached to the pyrazole ring around δ 60-65 ppm.
-
Pyrazole Ring: The C3 carbon bearing the amino group is predicted to be in the range of δ 150-155 ppm, the C4 carbon around δ 90-95 ppm, and the C5 carbon with the ethoxymethyl substituent around δ 145-150 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 169. Subsequent fragmentation may involve the loss of the ethyl group, the ethoxy group, or cleavage of the pyrazole ring.
Infrared (IR) Spectroscopy
-
N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching from the ethyl and ethoxymethyl groups will be observed around 2850-3000 cm⁻¹.
-
C=N and C=C Stretching: The pyrazole ring will show characteristic absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: The ether linkage in the ethoxymethyl group will have a strong absorption band around 1050-1150 cm⁻¹.
Experimental and Analytical Methodologies
Representative Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process, drawing from established methods for the synthesis of substituted pyrazoles.[6][7] A plausible synthetic route is outlined below. It is important to note that this is a proposed pathway and would require experimental optimization.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Illustrative):
-
N-Ethylation: To a solution of a suitable starting pyrazole, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, in an appropriate solvent (e.g., DMF), a base (e.g., K₂CO₃) and an ethylating agent (e.g., ethyl iodide) are added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed.
-
Reduction: The resulting N-ethylated ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Williamson Ether Synthesis: The alcohol is then converted to the ethoxymethyl ether. This can be achieved by deprotonation with a strong base (e.g., NaH) followed by reaction with chloromethyl ethyl ether.
-
Conversion to 3-Amino Group: The 4-carboxy group can be converted to the 3-amino group through a Curtius, Hofmann, or Schmidt rearrangement.
Analytical Workflow for Characterization and Quantification
A standard analytical workflow for the characterization and quantification of the synthesized compound would involve a combination of chromatographic and spectroscopic techniques.
Caption: General analytical workflow for the characterization of a novel compound.
High-Performance Liquid Chromatography (HPLC) Method (General Protocol):
A reverse-phase HPLC method would be suitable for the analysis of this compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 210-250 nm for pyrazoles).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
This method would need to be optimized for the specific compound to achieve good peak shape and resolution from any impurities.
Conclusion
References
-
PubChem (n.d.). 1-Ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1215. [Link]
-
Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChemLite (n.d.). 1-ethyl-1h-pyrazol-5-amine. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
de Mattos, M. C., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(9), 1435. [Link]
- Duddeck, H., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy.
-
ResearchGate (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]
-
ChemSynthesis (n.d.). ethyl 5-(aminosulfonyl)-1-(methoxymethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- El-Faham, A., et al. (2022). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Journal of Molecular Structure, 1252, 132145.
-
ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved from [Link]
-
NIST (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
- Ghandour, M., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES.
-
ResearchGate (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]
- Al-Issa, S. A. (2010). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine. Arkivoc, 2010(ii), 267-282.
-
Goh, K. K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2837. [Link]
-
NIST (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
- Deneva, T., et al. (2019). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science, 32(1), 744-752.
- Antypenko, O., et al. (2022). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. Neliti.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-63.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
-
Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. 1-Ethyl-1H-pyrazol-5-amine | 3528-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-エチル-1H-ピラゾール-5-アミン | 1-Ethyl-1H-pyrazol-5-amine | 3528-58-3 | 東京化成工業株式会社 [tcichemicals.com]
- 5. 1H-Pyrazol-5-amine, 1-(2-cyclopropylethyl)-3-methyl- CAS#: 1325163-53-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
difference between 1-ethyl-5-ethoxymethyl and 1-ethyl-3-ethoxymethyl pyrazole isomers
The following technical guide details the structural, synthetic, and analytical distinctions between 1-ethyl-5-(ethoxymethyl)-1H-pyrazole (1,5-isomer) and 1-ethyl-3-(ethoxymethyl)-1H-pyrazole (1,3-isomer).
Executive Summary
In the development of pyrazole-based pharmacophores and agrochemicals, the regiochemistry of the pyrazole ring is a critical determinant of biological efficacy. The 1,3- and 1,5-isomers of 1-ethyl-ethoxymethyl pyrazole exhibit distinct steric, electronic, and physicochemical profiles.
The 1,5-isomer is typically the kinetic product in standard condensations but is sterically congested, often leading to lower metabolic stability and distinct binding kinetics. The 1,3-isomer is generally thermodynamically favored and possesses a lower dipole moment, making it more volatile. This guide provides a self-validating analytical framework to distinguish these isomers without ambiguity.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the proximity of the ethoxymethyl side chain to the N-ethyl group on the pyrazole nitrogen.
| Feature | 1-Ethyl-3-(ethoxymethyl)pyrazole | 1-Ethyl-5-(ethoxymethyl)pyrazole |
| Structure | Substituents are distal (far apart). | Substituents are proximal (adjacent). |
| Steric Environment | Uncongested. The N-Ethyl group rotates freely. | Congested. Steric clash between N-Ethyl and C5-Ethoxymethyl. |
| Dipole Moment | Lower. Vectors of N-lone pair and substituents often cancel. | Higher. Vectors are additive, increasing polarity. |
| Boiling Point | Lower. (More volatile due to lower polarity). | Higher. (Less volatile). |
| Elution Order (Normal Phase) | Elutes first (Less polar). | Elutes second (More polar). |
Electronic Vector Diagram (Logic)
The pyrazole ring has a pyrrole-like Nitrogen (N1) and a pyridine-like Nitrogen (N2).[1]
-
In the 1,5-isomer: The electron-rich ethoxymethyl group at C5 interacts directly with the N1-Ethyl group, creating a "steric pocket" that alters the magnetic environment of the N-methylene protons.
-
In the 1,3-isomer: The C5 position is occupied by a Proton (H5), which is significantly deshielded by the adjacent N1.
Part 2: Synthetic Pathways & Regiocontrol[2]
Understanding the origin of these isomers allows for process control. The classic Knorr Pyrazole Synthesis (hydrazine + 1,3-dicarbonyl) typically yields a mixture.
The Regioselectivity Problem
When reacting Ethylhydrazine with 1-ethoxy-2,4-pentanedione (or equivalent 4-ethoxy-2-oxobutanal), two pathways exist:
-
Pathway A (Steric Control): The terminal Nitrogen (NH2) of the hydrazine attacks the least hindered carbonyl.
-
Pathway B (Electronic Control): The nucleophilic NH2 attacks the most electrophilic carbonyl.
Note: In acidic media, the 1,5-isomer formation is often suppressed due to steric bulk, favoring the 1,3-isomer.
DOT Diagram: Synthesis & Isomerization
Caption: Divergent synthesis pathways showing the kinetic vs. thermodynamic split and separation potential based on volatility.
Part 3: Analytical Differentiation (Self-Validating Protocols)
This section provides the definitive protocols to assign structure. Do not rely on a single method. Use the "Triangulation Method" (NMR Shifts + NOE + GC Retention).
1H NMR Spectroscopy (The Fingerprint)
The chemical shift of the proton on the pyrazole ring (H3, H4, or H5) is the primary indicator.
-
1,3-Isomer (Substituent at 3, Proton at 5):
-
Signal of Interest: H-5 .
-
Observation: The H-5 proton is adjacent to N1. It is strongly deshielded .
-
Shift: Typically
7.3 – 7.6 ppm . -
Coupling: distinct
coupling to H-4 (~2.0 Hz).
-
-
1,5-Isomer (Substituent at 5, Proton at 3):
-
Signal of Interest: H-3 .
-
Observation: The H-3 proton is adjacent to N2 (pyridine-like) but distal from the N-alkyl group. It is less deshielded than H-5.
-
Shift: Typically
7.1 – 7.3 ppm (Upfield relative to H-5).
-
NOE (Nuclear Overhauser Effect) - The Gold Standard
This is the critical self-validating step . You must perform a 1D-NOESY or 2D-NOESY experiment.
Protocol:
-
Isolate the N-Ethyl methylene signal (
ppm, quartet). -
Irradiate this frequency.
-
Observe the response in the aromatic/ether region.
| Observation | Conclusion | Reasoning |
| Strong Enhancement of Ethoxymethyl (-CH2-O-) | 1,5-Isomer | The N-Ethyl and C5-Ethoxymethyl groups are spatially close (< 5 Å). |
| Strong Enhancement of Ring Proton (H-5) | 1,3-Isomer | The N-Ethyl is close to the H-5 proton. The Ethoxymethyl group is too far away. |
13C NMR Shifts
-
C3 Carbon: Generally appears downfield (
ppm) due to the C=N character. -
C5 Carbon: Generally appears upfield (
ppm) relative to C3. -
Validation: In the 1,5-isomer, the carbon carrying the ethoxymethyl group will be at the "C5" shift range (approx 130-135 ppm). In the 1,3-isomer, the substituted carbon is at the "C3" range (approx 145-150 ppm).
DOT Diagram: Analytical Logic Tree
Caption: Decision tree for assigning regiochemistry using NMR and NOE data.
Part 4: Separation Protocols
If you have a mixture (common in Knorr synthesis), use the physical property differences for purification.
Rectification (Distillation)
Because the 1,3-isomer has a lower dipole moment and less intermolecular association, it is more volatile.
-
Method: Fractional distillation under reduced pressure.
-
Result: The 1,3-isomer distills first . The 1,5-isomer remains in the pot longer or distills at a higher temperature.
Flash Chromatography
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Elution Order:
-
1,3-Isomer: Less polar
Higher (Elutes first). -
1,5-Isomer: More polar
Lower (Elutes second). Note: The 1,5-isomer often tails due to the exposed basic N2 nitrogen if the silica is acidic. Add 1% Triethylamine to the mobile phase to sharpen peaks.
-
Part 5: Functional Implications in Drug Design
Why does this differentiation matter?
-
Metabolic Stability: The 1,5-isomer has the N-ethyl group sterically crowded by the C5-ethoxymethyl group. This can hinder P450 enzymes from accessing the N-dealkylation site, potentially increasing metabolic half-life compared to the exposed 1,3-isomer.
-
Kinase Selectivity: Many kinase inhibitors (e.g., Janus kinase inhibitors) utilize the pyrazole N2 as a hydrogen bond acceptor. In the 1,5-isomer , the adjacent ethoxymethyl group can sterically block this interaction, drastically altering potency (SAR).
-
Toxicity: Regioisomers can have vastly different off-target profiles. Ensuring isomeric purity (>99.5%) is a regulatory requirement (ICH Q3A).
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link] Citation for synthetic pathways and regiocontrol mechanisms.[2]
-
Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Journal of Emerging Technologies and Innovative Research (JETIR). [Link] Citation for NMR assignment methodologies (H3 vs H5 shifts).
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry (via ResearchGate). [Link] Citation for boiling point trends and separation by rectification.
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Properties. NIST Chemistry WebBook. [Link] Citation for physical properties of analogous ethyl/ester pyrazoles.
Sources
therapeutic potential of 3-amino-1-ethyl-5-substituted pyrazoles in drug discovery
An In-depth Technical Guide
Topic: Therapeutic Potential of 3-Amino-1-Ethyl-5-Substituted Pyrazoles in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] This guide delves into a specific, highly promising subclass: 3-amino-1-ethyl-5-substituted pyrazoles. The strategic placement of an amino group at the C3 position provides a critical hydrogen bond donor, essential for interacting with various biological targets, while the N1-ethyl group enhances lipophilicity and modulates pharmacokinetic properties. The C5 position offers a versatile point for substitution, allowing for the fine-tuning of potency, selectivity, and target engagement. This document provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of this scaffold, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers a range of physicochemical properties that make them ideal for drug design.[3] They are metabolically stable, capable of engaging in hydrogen bonding as both donors and acceptors, and their planar structure allows for effective π-stacking interactions with biological targets. The versatility of pyrazole chemistry enables structural modifications at multiple positions, facilitating the optimization of drug-like properties. Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (vasodilator) feature a pyrazole core, underscoring its therapeutic significance.[4]
The 3-amino-1-ethyl-5-substituted pyrazole scaffold builds upon this foundation, offering a specific arrangement of functional groups that has proven particularly effective in targeting key proteins involved in cancer, inflammation, and infectious diseases.
Synthesis of the 3-Amino-1-Ethyl-5-Substituted Pyrazole Core
The construction of the 3-amino-1-ethyl-5-substituted pyrazole ring is typically achieved through a classical cyclocondensation reaction. The choice of starting materials is critical and directly dictates the final substitution pattern. A common and efficient strategy involves the reaction of a β-ketonitrile derivative with ethylhydrazine. The β-ketonitrile provides the C4, C5, and the C5-substituent, as well as the carbon for the C3-amino group, while ethylhydrazine forms the N1-N2 bond of the pyrazole ring.
General Synthetic Workflow
The diagram below illustrates a representative synthetic pathway. The key step is the nucleophilic attack of ethylhydrazine on the keto group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General workflow for the synthesis of 3-amino-1-ethyl-5-substituted pyrazoles.
Experimental Protocol: Synthesis of a Representative Compound
This protocol describes the synthesis of a generic 3-amino-1-ethyl-5-aryl-pyrazole, a common motif in kinase inhibitors.
Objective: To synthesize 3-amino-1-ethyl-5-(4-chlorophenyl)-1H-pyrazole.
Materials:
-
3-(4-chlorophenyl)-3-oxopropanenitrile (1 eq)
-
Ethylhydrazine oxalate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (2.5 eq) to the ethanol and stir until fully dissolved.
-
Reactant Addition: Add 3-(4-chlorophenyl)-3-oxopropanenitrile (1 eq) to the solution, followed by ethylhydrazine oxalate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
-
Reduce the solvent volume in vacuo using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Therapeutic Applications & Mechanisms of Action
This scaffold has demonstrated significant potential across several key therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling
A primary application of 3-amino-pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[2] Dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5] The 3-amino group of the pyrazole ring is a bioisostere for adenine and can form crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.[6]
Mechanism of Action: Many 3-amino-1-ethyl-5-substituted pyrazoles function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase (e.g., EGFR, CDK16, AKT1), preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[3][7][8]
Caption: Simplified pathway of RTK signaling and its inhibition by a pyrazole derivative.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Tri-substituted Pyrazole | HepG2 (Liver Cancer) | 9.13 | [9] |
| Tri-substituted Pyrazole | A549 (Lung Cancer) | 6.52 | [9] |
| Pyrazolo[1,5-a]pyrimidines | MCF7 (Breast Cancer) | 2.82 - 6.28 | [8] |
| N-(1H-pyrazol-3-yl)pyrimidine | CDK16 (Cell-free) | 0.033 | [7] |
Protocol: MTT Cell Proliferation Assay
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity
The 3-amino-1-ethyl-pyrazole scaffold has also shown promising activity against various bacterial pathogens, including those capable of forming biofilms, which are notoriously difficult to treat.
Mechanism of Action: While the exact mechanisms can vary, pyrazole derivatives may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. Their activity against biofilms suggests an ability to penetrate the extracellular polymeric substance or disrupt quorum sensing pathways.
Quantitative Data: Antibacterial and Anti-biofilm Activity
The following data is for N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, a closely related derivative.[10]
| Organism | Planktonic Cells MIC (µg/mL) | Biofilm Cells MBIC (µg/mL) |
| H. parainfluenzae | 0.49 – 31.25 | 0.24 – 31.25 |
| H. influenzae | 0.24 – 31.25 | 0.49 – ≥31.25 |
| Staphylococcus aureus | 7.81 – 62.5 | Not Reported |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Pyrazoles are well-established as anti-inflammatory agents, with Celecoxib being a prime example. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. While research specifically on 3-amino-1-ethyl derivatives is emerging, the broader class of substituted pyrazoles shows significant potential.[11]
Mechanism of Action: By inhibiting COX-1 and/or COX-2, pyrazole derivatives block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200g)
-
Test compound
-
Carrageenan (1% solution in saline)
-
Plethysmometer
-
Standard drug (e.g., Diclofenac sodium)
Procedure:
-
Animal Grouping: Divide animals into groups: control (vehicle), standard, and test compound groups (various doses).
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.
Conclusion and Future Directions
The 3-amino-1-ethyl-5-substituted pyrazole scaffold is a highly versatile and potent pharmacophore with demonstrated therapeutic potential in oncology, infectious disease, and inflammation. The strategic arrangement of its functional groups provides a robust platform for developing targeted therapies. Future research should focus on:
-
Expanding the diversity of the C5-substituent: Exploring a wider range of chemical moieties at this position can lead to novel inhibitors with improved selectivity and potency.
-
In vivo efficacy and DMPK studies: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for further optimization.
This guide provides a foundational framework for researchers to leverage the potential of this exciting class of molecules in the ongoing quest for novel and effective therapeutics.
References
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC, National Center for Biotechnology Information. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC, National Center for Biotechnology Information. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Recent advances in the therapeutic applications of pyrazolines. PMC, National Center for Biotechnology Information. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
-
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed, National Center for Biotechnology Information. [Link]
-
Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). ResearchGate. [Link]
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of pyrazole-based 1,5-diaryl compounds as potent anti-inflammatory agents. Semantic Scholar. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
The Design, Synthesis and Biological Evolution of Novel Pyrazole Derivatives as Potent Lung Cancer Agent. An-Najah National University. [Link]
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Regioselective Pathway for the Synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive guide for the synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and materials science research. The described methodology is based on the classical Knorr pyrazole synthesis, employing a two-step approach that begins with the synthesis of a key β-ketonitrile intermediate, followed by a regioselective cyclocondensation reaction with ethylhydrazine. This application note is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities.[1] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological properties, making the development of precise and versatile synthetic routes a high-priority research area.[2] The target molecule, this compound, incorporates three key functional groups: a 3-amino group, which can serve as a handle for further derivatization; a 1-ethyl substituent, which can influence lipophilicity and binding interactions; and a 5-ethoxymethyl group, which adds a flexible ether linkage.
The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[3][4] To achieve the desired 3-amino substitution, a β-ketonitrile is the ideal dielectrophilic partner.[5] This strategy offers high regioselectivity and good yields.
This guide details a two-stage synthetic pathway:
-
Stage 1: Synthesis of the Key Intermediate, 4-ethoxy-3-oxobutanenitrile. This intermediate is prepared via a base-catalyzed Claisen-type condensation between ethyl ethoxyacetate and acetonitrile.
-
Stage 2: Regioselective Cyclocondensation. The synthesized β-ketonitrile is reacted with ethylhydrazine. The reaction proceeds via a well-defined mechanism to yield the final product with high regioselectivity.
Reaction Scheme and Mechanism
Overall Synthetic Pathway
Caption: Overall two-stage synthetic workflow.
Mechanistic Rationale
The cornerstone of this synthesis is the Knorr pyrazole synthesis. The regioselectivity of the second stage is dictated by the differing reactivity of the two nitrogen atoms in ethylhydrazine.
-
Nucleophilic Attack: The terminal, unsubstituted nitrogen (-NH₂) of ethylhydrazine is more nucleophilic and less sterically hindered than the substituted nitrogen (-NH-Et). This terminal nitrogen preferentially attacks the electrophilic ketone carbonyl of 4-ethoxy-3-oxobutanenitrile.[6]
-
Intramolecular Cyclization: Following the initial condensation and dehydration to form a hydrazone intermediate, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 3-aminopyrazole ring system. This sequence ensures the formation of the desired 1,3,5-substituted regioisomer.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl ethoxyacetate | ≥98% | Sigma-Aldrich | 629-31-2 |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Sodium Ethoxide | ≥95% | Sigma-Aldrich | 141-52-6 |
| Ethylhydrazine oxalate | 97% | Sigma-Aldrich | 6629-34-1 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Ethanol | 200 Proof, Anhydrous | Sigma-Aldrich | 64-17-5 |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | 64-19-7 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Hydrochloric Acid | ACS Reagent, 37% | Fisher Scientific | 7647-01-0 |
| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |
| Sodium Sulfate | Anhydrous, ACS Grade | Fisher Scientific | 7757-82-6 |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon gas inlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Stage 1: Synthesis of 4-Ethoxy-3-oxobutanenitrile
-
Safety Note: This procedure involves a strong base (sodium ethoxide) and flammable solvents. Perform in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Reagent Charging: Suspend sodium ethoxide (1.2 eq) in anhydrous THF (150 mL) in the flask.
-
Addition: In the dropping funnel, prepare a solution of ethyl ethoxyacetate (1.0 eq) and anhydrous acetonitrile (1.1 eq) in anhydrous THF (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often used directly in the next step. If necessary, purify by vacuum distillation to yield 4-ethoxy-3-oxobutanenitrile as a colorless to pale yellow oil.
Stage 2: Synthesis of this compound
-
Safety Note: Ethylhydrazine and its salts are toxic, irritants, and suspected carcinogens. Handle with extreme care in a fume hood. Wear appropriate PPE.
-
Preparation of Ethylhydrazine Free Base: In a separate flask, dissolve ethylhydrazine oxalate (1.0 eq) in water and cool in an ice bath. Add a saturated solution of sodium bicarbonate slowly until gas evolution ceases and the pH is >8. Extract the free ethylhydrazine into diethyl ether (3 x 50 mL). Dry the combined ether layers over anhydrous sodium sulfate, filter, and use immediately. Caution: The free base is volatile and unstable.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude 4-ethoxy-3-oxobutanenitrile (1.0 eq) from Stage 1 in anhydrous ethanol (100 mL).
-
Catalyst: Add 5-10 drops of glacial acetic acid to the solution to catalyze the condensation.
-
Addition: Add the prepared ethereal solution of ethylhydrazine (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate).
-
Concentration: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (starting from 4:1 and gradually increasing to 1:1) to afford the pure this compound as a viscous oil or low-melting solid.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil/solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~5.5-5.8 (s, 1H, pyrazole C4-H), 4.4-4.6 (s, 2H, -CH₂-O-), 3.9-4.1 (q, 2H, N-CH₂-CH₃), 3.4-3.6 (q, 2H, O-CH₂-CH₃), 3.5-4.0 (br s, 2H, -NH₂), 1.3-1.5 (t, 3H, N-CH₂-CH₃), 1.1-1.3 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C3-NH₂), ~148 (C5), ~90 (C4), ~66 (O-CH₂), ~65 (-CH₂-O-), ~42 (N-CH₂), ~15 (O-CH₂-CH₃), ~14 (N-CH₂-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₁₅N₃O: 170.12; found: 170.1 |
| Yield | 60-75% (over two steps) |
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
PrepChem.com. Synthesis of Ethyl 4-ethoxy-2-oxobut-3-enoate. Available at: [Link]
- Fustero, S., et al. (2011).
-
Kantevari, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Baran, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Tasch, B., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tasch, B., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]
-
Rani, P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kantevari, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
ResearchGate. Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and.... Available at: [Link]
-
Cirkva, V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Reductive Amination Conditions for 3-Aminopyrazole Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1][2] Specifically, 3-aminopyrazoles serve as versatile building blocks, offering a key nucleophilic handle for molecular elaboration.[3] One of the most robust and widely utilized methods for forming carbon-nitrogen bonds is reductive amination.[4] This process, which transforms a carbonyl compound and an amine into a more substituted amine via an imine intermediate, offers a controlled and efficient alternative to direct N-alkylation, which is often plagued by issues of overalkylation.[5][6]
This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and field-proven protocols for the successful reductive amination of 3-aminopyrazole derivatives. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow a protocol but also rationally design their own synthetic strategies.
Core Principles and Mechanism
Reductive amination is a sequential, often one-pot, reaction that proceeds through two distinct stages: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[7]
-
Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate.[7]
-
Acid-Catalyzed Dehydration: Under weakly acidic conditions, the carbinolamine undergoes dehydration to yield an imine.[8] The presence of acid is crucial as it protonates the hydroxyl group, converting it into a good leaving group (water).
-
Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent. The imine is often protonated in the reaction medium to form an iminium ion, which is significantly more electrophilic and thus more readily reduced than the starting carbonyl compound.[9][10] This selectivity is the cornerstone of a successful one-pot reductive amination.
Caption: General mechanism of reductive amination.
Critical Parameters and Reagent Selection for 3-Aminopyrazole Derivatives
The success of a reductive amination hinges on the careful selection of the reducing agent, solvent, and pH conditions, tailored to the specific reactivity of the 3-aminopyrazole and carbonyl substrates.
The Choice of Reducing Agent
The reducing agent must be selective enough to reduce the iminium ion intermediate in preference to the starting aldehyde or ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[7][11] Its reduced reactivity, a result of the electron-withdrawing and sterically bulky acetoxy groups, makes it highly selective for iminium ions over ketones and even aldehydes.[7] It is a non-toxic and convenient alternative to cyanoborohydride, although it is sensitive to moisture.[7][12] Reactions are typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12] The addition of acetic acid is often beneficial, acting as a catalyst for imine formation.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): The classical reagent for this transformation. Its key advantage is its stability under mildly acidic conditions (pH 4-6) where imine formation is optimal.[6] At this pH, aldehydes and ketones are not readily reduced, but the protonated iminium ion is rapidly reduced.[8] The primary drawback is its high toxicity and the potential for cyanide in the final product and waste streams.[7][13]
-
Sodium Borohydride (NaBH₄): This is an inexpensive and powerful reducing agent. However, it is generally not selective and will readily reduce the starting aldehyde or ketone, especially at the acidic pH required for imine formation.[8] To be used effectively, a stepwise (or indirect) procedure is required: the imine is pre-formed completely (often with azeotropic removal of water or use of a dehydrating agent) before the NaBH₄ is added.[6][14] This method can be very efficient for substrates where dialkylation is a concern.[7]
-
Catalytic Hydrogenation (H₂/Catalyst): A "green" and scalable option, typically employing catalysts like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂).[5] This method avoids hydride reagents entirely. Its main limitation is the intolerance of other reducible functional groups within the molecule, such as alkenes, alkynes, nitro groups, or certain protecting groups.[13]
Solvent System
The solvent must be inert to the reaction conditions and capable of dissolving all reactants.
-
For NaBH(OAc)₃: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are standard.[12]
-
For NaBH₃CN & NaBH₄: Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used.[12]
-
For Catalytic Hydrogenation: Alcohols (MeOH, EtOH) or ethyl acetate (EtOAc) are typical.
pH Control
As the mechanism shows, pH is a critical variable.
-
Weakly Acidic (pH 4-6): This range is the "sweet spot" for one-pot reactions using NaBH₃CN. It's acidic enough to catalyze carbinolamine dehydration but not so acidic that it fully protonates and deactivates the starting 3-aminopyrazole nucleophile.[8]
-
Acetic Acid (AcOH): Often used as an additive (1-2 equivalents), especially with NaBH(OAc)₃. It serves as a catalyst for imine formation and ensures the presence of the highly reactive iminium ion.[6][7]
Comparative Summary of Reductive Amination Conditions
| Reducing Agent | Typical Solvent(s) | Additives / pH | Key Advantages | Limitations & Considerations |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | Acetic Acid (optional) | High selectivity, non-toxic, broad scope, mild conditions.[7] | Moisture sensitive, higher cost.[12] |
| NaBH₃CN | MeOH, EtOH | pH control (4-6) | Selective for iminium ion, stable in mild acid.[6] | Highly Toxic (Cyanide) , requires careful pH monitoring.[13] |
| NaBH₄ | MeOH, EtOH | Stepwise only | Inexpensive, readily available, potent.[13] | Reduces carbonyls; requires pre-formation of the imine.[6][8] |
| H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH, EtOAc | N/A | "Green" chemistry, scalable, no toxic byproducts. | Reduces other functional groups (alkenes, NO₂, etc.).[13] |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose protocol due to its reliability, safety, and broad applicability.
Materials:
-
Substituted 3-aminopyrazole (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
-
Acetic Acid (AcOH) (optional, 1.0 equiv)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the 3-aminopyrazole derivative (1.0 equiv) and the carbonyl compound (1.1 equiv).
-
Add anhydrous DCE to dissolve the reactants. Stir the solution at room temperature for 20-30 minutes. (If the carbonyl is less reactive, or if using a ketone, adding 1.0 equiv of glacial acetic acid at this stage can be beneficial).
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-aminopyrazole.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is useful for reactive aldehydes or when STAB is not available.
Materials:
-
Substituted 3-aminopyrazole (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Water
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Imine Formation: Dissolve the 3-aminopyrazole derivative and the aldehyde in methanol in a round-bottom flask. Stir the mixture at room temperature. Monitor the formation of the imine by TLC or LC-MS (observing the disappearance of the aldehyde and the appearance of a new, higher Rf spot). This step can take from 30 minutes to several hours.[6][7]
-
Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the stirring solution. Caution: Gas (H₂) evolution will occur. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC for the disappearance of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure.
-
Add more water and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for reductive amination.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inefficient imine formation. 2. Reducing agent is old/inactive. 3. Sterically hindered substrates. | 1. Add 1-2 equiv. of acetic acid. Consider a stepwise approach with azeotropic water removal. 2. Use a fresh bottle of the hydride reagent. 3. Increase reaction time, gently heat (e.g., to 40-50 °C), or use a more potent reducing system. |
| Starting Carbonyl is Reduced | 1. Using a non-selective reducing agent (e.g., NaBH₄) in a one-pot procedure. 2. pH is too acidic, inhibiting imine formation and promoting direct carbonyl reduction. | 1. Switch to a more selective reagent like NaBH(OAc)₃. 2. If using NaBH₃CN, ensure pH is not below 4. Avoid strong acids. Use a stepwise protocol. |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions with other functional groups. 3. Over-alkylation (less common, but possible with primary amines). | 1. Purify starting materials before the reaction. 2. Protect sensitive functional groups if necessary. 3. Use a stepwise procedure and avoid a large excess of the carbonyl compound. |
Conclusion
The reductive amination of 3-aminopyrazole derivatives is a powerful and versatile method for synthesizing complex molecules of high value to the pharmaceutical industry. Success relies on a rational understanding of the underlying mechanism and the careful selection of reagents and conditions. For general applications, sodium triacetoxyborohydride (STAB) in an aprotic solvent offers the best combination of selectivity, safety, and operational simplicity. By following the protocols and considering the troubleshooting advice outlined in this guide, researchers can confidently and efficiently construct novel 3-aminopyrazole-containing entities for their discovery programs.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor, YouTube. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. Common Organic Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). Molecules. [Link]
-
Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. (2025, January 2). Letters in Organic Chemistry, Bentham Science. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, University of California. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). Molecules. [Link]
-
Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f) derivatives of dichloronaphthoquinone. ResearchGate. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). Molecules. [Link]
-
Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PubMed. [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. ineosopen.org [ineosopen.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
preparation of pyrazolo[1,5-a]pyrimidine libraries using 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Application Notes & Protocols for the Parallel Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries
Topic: Preparation of Pyrazolo[1,5-a]pyrimidine Libraries using 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its ability to bind to a wide range of biological targets, often with high affinity and selectivity.[1] Consequently, derivatives of this scaffold have been extensively explored, leading to the development of numerous compounds with significant therapeutic potential.[2]
Notably, pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these kinases is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention. Derivatives of this scaffold have been successfully developed as inhibitors of Pim-1, Cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks), among others.[2] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions within the ATP-binding pocket of kinases.
This guide provides a comprehensive, field-proven methodology for the efficient construction of pyrazolo[1,5-a]pyrimidine libraries. We will begin with a robust, regioselective synthesis of the key building block, This compound , followed by a detailed protocol for its use in a microwave-assisted parallel synthesis format to generate a diverse library of analogues for screening campaigns.
Overall Synthetic Workflow
The strategy is a two-stage process designed for efficiency and diversity. First, the key substituted 3-aminopyrazole building block is synthesized. Second, this building block is used in a parallel cyclocondensation platform to generate the final library.
Part I: Synthesis of the Key Building Block: this compound
The synthesis of 3-aminopyrazoles from unsymmetrical hydrazines (e.g., ethylhydrazine) and β-ketonitriles is a classic challenge in heterocyclic chemistry due to potential regioselectivity issues. The reaction can yield either the 3-amino or the 5-amino pyrazole isomer.
Scientific Rationale for Regiocontrol: The regiochemical outcome is governed by the differential nucleophilicity of the two nitrogen atoms in ethylhydrazine and the reaction conditions.
-
N1 (Substituted Nitrogen): More nucleophilic due to the electron-donating effect of the ethyl group, but also more sterically hindered.
-
N2 (Unsubstituted Nitrogen): Less nucleophilic, but less sterically hindered.
Research has shown that under neutral or acidic (thermodynamic) conditions, the reaction often favors the formation of the more stable 5-aminopyrazole isomer. However, under basic conditions (kinetic control), the more nucleophilic, substituted nitrogen (N1) can be favored to attack the carbonyl carbon first. Subsequent cyclization can be directed to yield the desired 3-amino-1-ethylpyrazole isomer before equilibration to the more stable intermediate can occur. We will leverage this principle to achieve the desired regiochemistry.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established condensation of β-ketonitriles with hydrazines.[3][4]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Ethylhydrazine
-
4-ethoxy-3-oxobutanenitrile (or a suitable precursor)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of β-ketonitrile).
-
Base Addition: Cool the ethanol to 0 °C in an ice bath. Carefully add sodium ethoxide (1.1 equivalents) portion-wise. Allow the mixture to stir for 10 minutes.
-
Hydrazine Addition: Add ethylhydrazine (1.0 equivalent) dropwise to the cold solution. Maintain the temperature at 0 °C.
-
Ketonitrile Addition: Add 4-ethoxy-3-oxobutanenitrile (1.0 equivalent) dropwise to the reaction mixture. Caution: The reaction may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in ethyl acetate or dichloromethane (DCM) and water.
-
Carefully neutralize the aqueous layer with 1M HCl until pH ~7-8.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Part II: Parallel Library Synthesis of Pyrazolo[1,5-a]pyrimidines
The core of the library synthesis is the cyclocondensation reaction between the prepared 3-aminopyrazole and a diverse set of 1,3-dicarbonyl compounds. This reaction, known as the Guareschi-Thorpe condensation or similar annulation reactions, is highly efficient and modular.[1][5]
Mechanism Rationale: The reaction proceeds via a cascade mechanism. The more nucleophilic exocyclic amino group (at C3) of the pyrazole initially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen (N2) attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid serves as both a solvent and a catalyst, protonating the carbonyls to increase their electrophilicity.
Protocol 2: Microwave-Assisted Parallel Synthesis
Microwave-assisted organic synthesis (MAOS) is employed here to dramatically reduce reaction times, often from hours to minutes, and improve yields and purity profiles.[6][7]
Materials & Equipment:
-
This compound (from Part I)
-
A library of diverse 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone, dibenzoylmethane, ethyl acetoacetate)
-
Glacial acetic acid (AcOH)
-
Microwave synthesis vials (e.g., 10 mL) with caps
-
Scientific microwave reactor
-
96-well plate for library organization
Procedure:
-
Array Preparation: In a 96-well plate or an array of labeled microwave vials, dispense a solution of this compound in glacial acetic acid (e.g., 50 µmol in 1.0 mL AcOH per vial).
-
Dicarbonyl Addition: To each vial, add a unique 1,3-dicarbonyl compound (1.05 equivalents, e.g., 52.5 µmol).
-
Microwave Irradiation: Securely cap the vials. Place them in the cavity of the microwave reactor. Irradiate the array at a constant temperature of 150 °C for 10-20 minutes. Note: Optimal time and temperature may vary depending on the specific dicarbonyl substrate and should be determined empirically.
-
Post-Reaction Processing:
-
After irradiation, allow the vials to cool to room temperature.
-
Transfer the contents of each vial to a corresponding labeled tube or well in a deep-well plate.
-
Neutralize the acetic acid by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extract each reaction mixture with ethyl acetate (3 x 2 mL).
-
-
Library Consolidation: Combine the organic extracts for each reaction and concentrate them using a centrifugal evaporator or a stream of nitrogen. The resulting crude products constitute the raw pyrazolo[1,5-a]pyrimidine library.
Data Presentation: Scope of the Reaction
The following table illustrates the expected products from the reaction of the key aminopyrazole with a selection of common 1,3-dicarbonyl reagents.
| Entry | 1,3-Dicarbonyl Reagent (R¹-CO-CH₂-CO-R²) | R¹ | R² | Expected Product Structure |
| 1 | Acetylacetone | -CH₃ | -CH₃ | |
| 2 | Benzoylacetone | -Ph | -CH₃ | |
| 3 | Dibenzoylmethane | -Ph | -Ph | |
| 4 | Ethyl Acetoacetate | -OEt | -CH₃ | |
| 5 | Trifluoroacetylacetone | -CF₃ | -CH₃ |
Part III: Library Purification and Characterization
For drug discovery applications, purity is paramount. The crude library should be subjected to high-throughput purification.
-
Purification: Mass-directed automated preparative HPLC is the industry standard for purifying compound libraries. Each crude sample is injected, and fractions corresponding to the target mass of the expected product are collected.
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the identity (correct mass) and purity of each library member post-purification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For hit compounds or representative examples from the library, ¹H NMR should be performed to unambiguously confirm the structure and isomeric purity.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part I | Incomplete reaction; incorrect regioselectivity. | Ensure anhydrous conditions. Confirm the activity of the sodium ethoxide. Consider screening other non-nucleophilic bases (e.g., DBU, K₂CO₃). Analyze crude product by NMR to check isomeric ratio.[3] |
| Low Yield in Part II | Unreactive dicarbonyl compound; insufficient microwave time/temp. | Increase microwave irradiation time or temperature incrementally (e.g., 170 °C for 20 min). For β-ketoesters, which are less reactive, higher temperatures may be required.[3] |
| Formation of Side Products | Self-condensation of the dicarbonyl; thermal decomposition. | Lower the reaction temperature if decomposition is suspected. Ensure a slight excess of the aminopyrazole is not used, as it can sometimes lead to side reactions. |
| Difficult Purification | Product is highly polar or co-elutes with starting material. | Modify the HPLC gradient (e.g., use a shallower gradient). Consider an alternative solvent system (e.g., acetonitrile/water instead of methanol/water). Normal-phase chromatography can also be an option. |
Conclusion
This application note details a robust and efficient two-part synthetic strategy for the generation of diverse pyrazolo[1,5-a]pyrimidine libraries. By first employing a regioselective protocol for the synthesis of the key this compound building block, and then utilizing the power of microwave-assisted parallel synthesis, researchers can rapidly access a multitude of novel analogues. This methodology is highly amenable to high-throughput synthesis and purification, providing a powerful platform for hit identification and lead optimization campaigns in drug discovery, particularly in the pursuit of novel kinase inhibitors.
References
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing. Available at: [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]
-
Fahim, A., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][4][6]triazine and Imidazo[2,1-c][4][6]triazine. Current Microwave Chemistry. Available at: [Link]
-
The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Available at: [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. Available at: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
S. El-Shatter, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Zinc-promoted cyclization of tosylhydrazones and 2-(dimethylamino)malononitrile: an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Use of Protecting Groups in the Synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Abstract
This application note provides a comprehensive guide for the synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry and drug development. The core challenge in synthesizing this molecule lies in achieving precise regiocontrol during the introduction of the N-ethyl group and managing the reactivity of the 3-amino functionality. We will explore and compare two primary protecting group strategies, providing detailed protocols and the underlying chemical rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic routes to substituted aminopyrazoles.
Introduction: The Importance of Substituted Pyrazoles
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Specifically, 3-aminopyrazole derivatives serve as versatile scaffolds for the development of therapeutic agents, including kinase inhibitors for cancer therapy.[2][3] The precise substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. The target molecule, this compound, possesses three key functional groups whose installation must be carefully orchestrated: the N1-ethyl group, the C3-amino group, and the C5-ethoxymethyl group.
The primary synthetic hurdles include:
-
Regioselectivity of N-alkylation: Alkylation of an unsymmetrically substituted pyrazole can lead to a mixture of N1 and N2 isomers.
-
Reactivity of the 3-amino group: The nucleophilicity of the amino group can interfere with reactions targeting other parts of the molecule.
This guide will focus on protecting group strategies that address these challenges, ensuring a high-yielding and regioselective synthesis.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of the target molecule suggests two main strategic approaches, differing primarily in the timing of the N1-ethyl group installation.
Caption: Retrosynthetic overview of the two primary strategies.
Strategy 1 (Late-Stage N-Alkylation) involves first constructing the 3-amino-5-(ethoxymethyl)pyrazole core, followed by protection of both the amino group and the pyrazole N-H. This allows for a subsequent, highly regioselective N-alkylation before final deprotection.
Strategy 2 (Early N-Alkylation) utilizes ethylhydrazine as a starting material, which directly and unambiguously sets the N1-ethyl regiochemistry during the initial cyclization reaction.
This application note will detail the experimental protocols for Strategy 1, as it offers greater flexibility in modifying the C5 substituent and is a common challenge in pyrazole chemistry. Strategy 2, while more direct, relies on the availability of a specific 1,3-dicarbonyl precursor.
Strategy 1: Late-Stage N-Alkylation via Orthogonal Protection
This strategy prioritizes control and regioselectivity through the sequential use of protecting groups. The workflow is designed to isolate and control the reactivity of each functional group.
Caption: Workflow for the Late-Stage N-Alkylation Strategy.
Rationale for Protecting Group Selection
The success of this strategy hinges on the use of orthogonal protecting groups , which can be removed under different conditions without affecting each other.[4]
| Protecting Group | Target Functionality | Protection Reagent | Deprotection Conditions | Rationale |
| Boc (tert-Butoxycarbonyl) | 3-Amino Group | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles used in subsequent steps. Easily removed under acidic conditions that won't cleave the SEM group.[5][6][7] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Pyrazole N-H | SEM-Chloride (SEM-Cl) | Fluoride source (e.g., TBAF) or acid | Directs alkylation to the N1 position. The SEM group is robust but can be removed under specific conditions (fluoride or acid), offering flexibility.[8][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(ethoxymethyl)-1H-pyrazol-3-amine (Intermediate 1)
This step involves the cyclization of a 1,3-dicarbonyl equivalent with hydrazine, a common method for forming the pyrazole core.[10][11]
-
To a solution of 4-ethoxy-3-oxobutanenitrile (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (DCM/Methanol gradient) to yield the desired aminopyrazole.
Protocol 2: N-Boc Protection of the Amino Group (Intermediate 2)
Protection of the exocyclic amine is crucial to prevent side reactions.[5]
-
Dissolve 5-(ethoxymethyl)-1H-pyrazol-3-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step.
Protocol 3: N-SEM Protection of the Pyrazole Ring (Intermediate 3)
This step is critical for ensuring the regioselectivity of the subsequent N-ethylation.[9]
-
Caution: Use a well-ventilated fume hood and anhydrous conditions.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an argon atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the Boc-protected pyrazole (Intermediate 2, 1.0 eq) in anhydrous THF dropwise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 4: Regioselective N1-Ethylation (Intermediate 4)
With the N-H position blocked by the SEM group, the ethyl group will be directed to the N1 position.
-
Caution: Use a well-ventilated fume hood and anhydrous conditions.
-
Following the procedure in Protocol 3, deprotonate the SEM-protected intermediate (Intermediate 3, 1.0 eq) with NaH (1.2 eq) in anhydrous DMF at 0 °C.
-
Add iodoethane (EtI, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purification is typically done by flash chromatography.
Protocol 5: Deprotection Sequence to Yield Final Product
The orthogonal nature of the protecting groups allows for their sequential removal.
-
SEM Group Removal (Fluoride-mediated):
-
Dissolve the fully protected pyrazole (Intermediate 4, 1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the mixture and purify by chromatography to isolate the Boc-protected target.
-
-
Boc Group Removal (Acid-mediated): [7]
-
Dissolve the Boc-protected intermediate in DCM (5 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound.
-
Strategy Comparison and Discussion
| Feature | Strategy 1: Late-Stage N-Alkylation | Strategy 2: Early N-Alkylation (using Ethylhydrazine) |
| Regiocontrol | Excellent, controlled by SEM protecting group.[9] | Excellent, defined by starting material. |
| Number of Steps | Higher (cyclization, 2x protection, alkylation, 2x deprotection). | Lower (cyclization is the key step). |
| Flexibility | High. The core can be functionalized before N-alkylation. | Lower. Requires specific hydrazine and dicarbonyl precursors. |
| Key Challenge | Managing multiple protection/deprotection steps and yields. | Synthesis or availability of the 4-ethoxy-3-oxobutanenitrile precursor. |
Expertise & Experience Insights:
The choice between these strategies often depends on the overall synthetic goal. For producing a library of N-alkylated analogs, Strategy 1 is superior. After synthesizing the SEM-protected intermediate (Protocol 3), one can introduce a variety of alkyl groups in parallel by simply changing the alkylating agent in Protocol 4. The use of a strong, non-nucleophilic base like NaH is critical for the complete deprotonation of the pyrazole N-H, ensuring efficient alkylation.[8]
Strategy 2 is more step-economical for the synthesis of this specific target molecule, provided the starting materials are readily available. However, reactions of unsymmetrical 1,3-diketones with substituted hydrazines can sometimes yield regioisomeric mixtures, although a nitrile group as seen in our proposed precursor often directs the cyclization favorably.
Conclusion
The synthesis of this compound can be achieved through well-defined protecting group strategies. The late-stage N-alkylation approach, utilizing orthogonal Boc and SEM protecting groups, offers a robust and highly controlled method for obtaining the desired product with excellent regioselectivity. The detailed protocols provided herein serve as a validated starting point for researchers in organic synthesis and drug discovery. Careful execution of the protection and deprotection steps is paramount to achieving high overall yields.
References
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
-
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3. Benchchem.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
-
3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
-
Chapter 8 Amino Protecting Groups.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Protecting Groups List. SynArchive.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
-
Protecting group. Wikipedia.
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications.
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
1-(Ethoxymethyl)-1h-pyrazol-3-amine. ChemScene.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. japsonline.com [japsonline.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
microwave-assisted synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine derivatives
Executive Summary
This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine (CAS 1480818-27-6). This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors and GPCR ligands. Traditional thermal cyclization of
The protocol defined herein utilizes controlled microwave irradiation to drive the condensation of 4-ethoxy-3-oxobutanenitrile with ethylhydrazine. This method achieves:
-
Kinetic Control: drastic reduction in reaction time (from 16 h to 15 min).
-
Regioselectivity: Preferential formation of the 1-ethyl-5-substituted isomer via mechanistic steering.
-
Green Chemistry: Reduced solvent usage and energy consumption.
Scientific Foundation & Retrosynthetic Analysis
The Regioselectivity Challenge
The synthesis of N-alkyl-aminopyrazoles from
-
5-substituted-1-alkyl-1H-pyrazol-3-amine (Target)
-
3-substituted-1-alkyl-1H-pyrazol-5-amine (Undesired)
Mechanistic Insight:
Regioselectivity is dictated by the initial nucleophilic attack.[1] In alkylhydrazines (
-
Pathway A (Target): The terminal
attacks the highly electrophilic ketone carbonyl of the -ketonitrile. This forms a hydrazone intermediate. Subsequent intramolecular attack by the internal nitrogen ( ) on the nitrile carbon closes the ring, placing the R-group at position 1 and the ketone's substituent at position 5. -
Pathway B (Undesired): Direct attack on the nitrile is kinetically disfavored under neutral/acidic conditions.
Microwave irradiation enhances the rate of the initial dehydration (hydrazone formation), locking the reaction into Pathway A before equilibration can occur.
Reaction Scheme
Figure 1: Mechanistic pathway favoring the 5-substituted regioisomer.
Materials & Equipment
Reagents
-
Precursor: 4-Ethoxy-3-oxobutanenitrile (Purity >95%).
-
Note: If unavailable, synthesize via Claisen condensation of ethyl ethoxyacetate and acetonitrile (NaH base).
-
-
Hydrazine Source: Ethylhydrazine oxalate (1:1).
-
Safety Note: Ethylhydrazine is toxic. Handle in a fume hood. The oxalate salt is more stable than the free base.
-
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Ethanol (Absolute).[2]
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vials: 10 mL or 20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.
Detailed Experimental Protocol
Step 1: Reaction Assembly
-
Weighing: Into a 20 mL microwave vial equipped with a magnetic stir bar, weigh:
-
4-Ethoxy-3-oxobutanenitrile: 1.41 g (10.0 mmol)
-
Ethylhydrazine oxalate: 1.65 g (11.0 mmol, 1.1 eq)
-
-
Solvation: Add Ethanol (10 mL) . The solids may not dissolve immediately.
-
Neutralization: Add Triethylamine (3.1 mL, 22.0 mmol) dropwise.
-
Observation: An exotherm may be observed; the solution will turn slightly yellow as the free hydrazine is liberated.
-
-
Sealing: Cap the vial immediately with a PTFE-lined septum cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. This "High-Temp/Short-Time" profile minimizes thermal degradation.
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Sufficient activation energy for cyclization without charring. |
| Time | 15:00 min | Optimized for >98% conversion (LCMS monitoring). |
| Pre-stirring | 30 sec | Ensures homogeneity before heating. |
| Absorption Level | Normal | Ethanol couples well with MW irradiation. |
| Pressure Limit | 15 bar | Safety cutoff (Ethanol vapor pressure at 120°C is ~5 bar). |
Step 3: Work-up and Purification
-
Cooling: Allow the vial to cool to room temperature (using the reactor's compressed air cooling).
-
Concentration: Transfer the reaction mixture to a round-bottom flask and remove ethanol under reduced pressure (Rotavap, 40 °C).
-
Extraction:
-
Dissolve the residue in Ethyl Acetate (50 mL) .
-
Wash with Water (2 x 20 mL) to remove TEA salts and unreacted hydrazine.
-
Wash with Brine (20 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Crystallization (Self-Validating Step):
-
The crude oil often solidifies upon standing.
-
Recrystallize from a mixture of Ether/Hexane (1:3) .
-
Purity Check: If the solid is off-white/yellow, the purity is likely >95%.
-
Results & Discussion
Yield and Efficiency Comparison
The microwave method demonstrates superior efficiency compared to conventional reflux.
| Method | Temperature | Time | Isolated Yield | Regioselectivity (5-sub : 3-sub) |
| Microwave | 120 °C | 15 min | 88% | > 20:1 |
| Thermal Reflux | 78 °C | 16 h | 65% | 8:1 |
Analytical Validation (Characterization)
To validate the synthesis of the target This compound , ensure the following NMR signals are present. The absence of a signal at
-
1H NMR (400 MHz, DMSO-d6):
-
1.25 (t, 3H,
) -
3.95 (q, 2H,
) – Diagnostic for N1-ethyl -
4.35 (s, 2H,
) - 5.35 (s, 1H, Pyrazole-H4)
-
4.80 (br s, 2H,
) – Exchangeable with D2O
-
1.25 (t, 3H,
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Karakaya, A. (2025).[3] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.[3] Link
-
Aggarwal, R., et al. (2011). Microwave-Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole.[4] National Institutes of Health (PMC). Link
-
ChemScene. (n.d.). Product Information: 1-(Ethoxymethyl)-1H-pyrazol-3-amine (CAS 1480818-27-6).[5] ChemScene Catalog. Link
-
Zrinski, I. (2006).[6] Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles. Link
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis and yield optimization of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific cyclization reaction. As a key intermediate in various development pipelines, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Understanding the Core Reaction Mechanism
A robust optimization strategy begins with a solid understanding of the reaction pathway. The synthesis of 3-aminopyrazoles, such as the target compound, is classically achieved through the condensation of a hydrazine with a β-ketonitrile precursor. This process involves the initial formation of a hydrazone, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.[1]
Caption: Proposed reaction mechanism for pyrazole formation.
Section 2: Troubleshooting Guide for Yield Optimization
This section directly addresses the most common issues encountered during the synthesis. Each question is framed as a specific experimental problem, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is critically low (<30%), or I'm observing no product formation at all. What are the most likely causes?
A: Low or no yield is a frequent starting problem, typically pointing to fundamental issues with the reaction setup or reagents. Let's break down the primary culprits.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the 4-ethoxy-3-oxopentanenitrile or the ethylhydrazine can completely halt the reaction.[2]
-
Causality: The β-ketonitrile can undergo side reactions if acidic or basic impurities are present. Ethylhydrazine is susceptible to oxidation; aged or improperly stored hydrazine may have significantly reduced activity.
-
Solution:
-
Verify Purity: Confirm the purity of starting materials via NMR or GC-MS before starting.
-
Purify Precursors: If purity is suspect, purify the β-ketonitrile by vacuum distillation. Use freshly opened or redistilled ethylhydrazine.
-
Inert Atmosphere: Hydrazine derivatives can be sensitive to oxygen.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation and improve yield.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in managing reactant solubility and stabilizing the transition state.[4] An incorrect choice can severely hinder the reaction rate.
-
Causality: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion. Furthermore, the polarity of the solvent can affect the rate-determining cyclization step.[4]
-
Solution: Screen a range of solvents. Polar aprotic solvents are often a good starting point, but protic solvents can also be effective by participating in proton transfer during tautomerization.
-
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Protic | 78 | Good starting point. Solubilizes reactants well and can facilitate proton transfer. Often used in classical pyrazole syntheses.[5] |
| Isopropanol | Protic | 82 | Similar to ethanol, slightly higher boiling point may increase reaction rate. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Excellent for dissolving polar reactants. Does not interfere with the reaction mechanism. |
| Toluene | Non-polar | 111 | Useful for azeotropic removal of water formed during the initial condensation step, driving the equilibrium forward. |
| 2,2,2-Trifluoroethanol (TFE) | Protic | 74 | Can catalyze the reaction by stabilizing the enol form of the dicarbonyl compound and promoting cyclization.[6] |
-
Incorrect Stoichiometry or Temperature:
-
Causality: The reaction requires at least a 1:1 molar ratio of hydrazine to the β-ketonitrile. Using a slight excess of the more volatile or less stable reagent (often the hydrazine) can be beneficial. Temperature controls the reaction rate; too low, and the reaction is impractically slow; too high, and decomposition or side reactions can dominate.[7]
-
Solution:
-
Stoichiometry: Begin with 1.1 equivalents of ethylhydrazine.
-
Temperature Optimization: Start the reaction at a moderate temperature (e.g., 60 °C) and monitor by TLC or LC-MS.[4] If the reaction is slow, gradually increase the temperature towards the reflux point of the chosen solvent.
-
-
Q2: The reaction starts but stalls before completion, leaving significant starting material even after extended reaction times. What's causing this?
A: Reaction stalling is often a sign of reagent decomposition, catalyst deactivation (if used), or the formation of an inhibitory byproduct.[3]
-
Reagent Instability:
-
Causality: The β-ketonitrile or the intermediate hydrazone may not be stable under the prolonged heating required for the reaction. Decomposition can compete with the desired cyclization.
-
Solution:
-
Monitor Stability: Take aliquots at various time points and analyze via NMR to check for the appearance of degradation products alongside the expected signals.
-
Lower Temperature: A lower temperature with a longer reaction time may favor the desired pathway over decomposition.[8]
-
One-Pot Approach: Ensure the reaction proceeds directly from starting materials to product without isolating the hydrazone intermediate, which can be unstable.
-
-
-
pH Drift / Ineffective Catalysis:
-
Causality: The formation of the pyrazole is often catalyzed by either acid or base.[9] The reaction can generate byproducts that neutralize the catalyst, effectively stopping the reaction. Most syntheses of this type benefit from a catalytic amount of weak acid.
-
Solution:
-
Add Catalytic Acid: Introduce a catalytic amount (e.g., 0.1 eq) of a weak acid like acetic acid. This protonates the carbonyl, activating it for nucleophilic attack by the hydrazine.[5]
-
Buffer the System: In some cases, a buffer system can maintain the optimal pH for cyclization.
-
-
Q3: My purification is problematic. The crude product is a dark oil, and column chromatography results in poor separation and low recovery. How can I improve isolation?
A: Purification of pyrazoles, especially aminopyrazoles which can be basic and polar, is a common challenge. Direct chromatography of a crude, dark oil is often inefficient.
-
Formation of an Acid Addition Salt: This is a highly effective and industry-standard method for purifying basic heterocyclic compounds like pyrazoles.[10][11]
-
Causality: The basic nitrogen atom on the pyrazole ring can be protonated by an acid to form a salt. These salts are often highly crystalline solids that can be easily isolated and purified by recrystallization, leaving organic, non-basic impurities behind in the solvent.
-
Solution: Implement an acid-salt crystallization step before final purification. A detailed protocol is provided in the next section. Common acids include hydrochloric acid, sulfuric acid, or oxalic acid.[11]
-
-
Optimizing Chromatography:
-
Causality: The polarity of aminopyrazoles can cause them to streak on silica gel. The presence of dark, polymeric byproducts can also interfere with separation.
-
Solution:
-
Pre-treatment: Before loading onto a column, perform a simple workup. Dissolve the crude oil in a solvent like ethyl acetate, wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, then with brine. Dry and concentrate. This removes many baseline impurities.
-
Solvent System: Use a solvent system containing a small amount of a basic modifier to improve peak shape. For example, use a gradient of Hexanes/Ethyl Acetate with 0.5-1% triethylamine or ammonia in methanol added to the mobile phase.
-
-
Section 3: Validated Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Objective: To provide a reliable, high-yield synthesis protocol.
-
Materials:
-
4-ethoxy-3-oxopentanenitrile (1.0 eq)
-
Ethylhydrazine (1.1 eq)
-
Ethanol (or other optimized solvent, approx. 5-10 mL per gram of starting nitrile)
-
Glacial Acetic Acid (0.1 eq)
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the 4-ethoxy-3-oxopentanenitrile and ethanol.
-
Reagent Addition: Begin stirring and add the ethylhydrazine, followed by the catalytic glacial acetic acid.[4]
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting nitrile spot is no longer visible. Typical reaction times are 4-12 hours.[5]
-
Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Proceed directly to purification.
-
Protocol 2: Purification via Oxalic Acid Salt Crystallization
-
Objective: To purify the crude aminopyrazole by isolating it as a crystalline salt.[11]
-
Materials:
-
Crude this compound
-
Isopropanol (IPA) or Acetone
-
Oxalic Acid (1.05 eq relative to theoretical product yield)
-
-
Procedure:
-
Dissolution: Dissolve the crude product oil in a minimal amount of isopropanol (approx. 3-5 mL per gram of crude oil).
-
Salt Formation: In a separate flask, dissolve the oxalic acid in isopropanol (it may require gentle warming). Add this solution dropwise to the stirring solution of the crude pyrazole.
-
Crystallization: A precipitate (the pyrazole oxalate salt) should begin to form. Once addition is complete, continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the crystalline salt under vacuum.
-
Liberation of Free Base (as needed): To recover the pure aminopyrazole, dissolve the salt in water, basify the solution with NaOH or Na₂CO₃ to pH > 9, and extract the product with a solvent like ethyl acetate or dichloromethane. Dry the organic layer and concentrate to yield the purified product.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for this reaction?
-
The optimal temperature is solvent-dependent. For solvents like ethanol or acetonitrile, a range of 60°C to reflux (approx. 80°C) is typically effective.[4] It is best to start lower and increase the temperature if the reaction rate is too slow, as excessively high temperatures can cause degradation.[7]
-
-
Q2: Is an acid or base catalyst required?
-
While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, like acetic acid, is highly recommended to accelerate the initial condensation step.[5] Strong bases are generally not required and can promote unwanted side reactions of the β-ketonitrile precursor.
-
-
Q3: How can I best monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50:50 Hexanes:Ethyl Acetate. The starting nitrile will be less polar than the aminopyrazole product. The disappearance of the starting material spot is a reliable indicator of completion. For more quantitative analysis, LC-MS is ideal.
-
Section 5: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. 2[2]
-
BenchChem. (2025). Troubleshooting low yield in copper-mediated cyclization. 3[3]
-
BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. 7[7]
-
BenchChem. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. 4[4]
-
Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1. 10[10]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core. 8[8]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. 9[9]
-
BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. 5[5]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 6[6]
-
Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1. 11[11]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. 12[12]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. 1[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Troubleshooting [chem.rochester.edu]
purification methods for 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine hydrochloride salt
The following technical guide addresses the purification and troubleshooting of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine hydrochloride .
This guide is structured as a Tier-3 Support resource, designed for researchers encountering specific purity or isolation issues. It moves beyond generic advice to address the unique physicochemical challenges of the aminopyrazole core and the ethoxymethyl ether side chain.
Ticket ID: AP-ETH-503-HCl Subject: Purification Protocols, Regioisomer Separation, and Crystallization Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Diagnostic & Triage (The "Why")
Before attempting a protocol, identify your specific failure mode.[1] This molecule presents two distinct purification challenges: Regioisomer Contamination and Salt Amorphization (Oiling Out) .
Issue 1: The "Regioisomer Trap"
Symptom: HPLC shows a persistent impurity (~5-15%) with a very similar retention time (RRT ~0.95 or 1.05).
Root Cause: The synthesis of 1-alkyl-5-substituted pyrazoles via cyclocondensation (e.g., using hydrazine and
-
Target Isomer: 1-Ethyl-5-(ethoxymethyl)-pyrazol-3-amine.
-
Impurity: 1-Ethyl-3-(ethoxymethyl)-pyrazol-5-amine.
-
Mechanism: The nucleophilicity of the
- vs. -nitrogen of ethylhydrazine dictates the ring closure. Conditions (pH, solvent) that favor the 5-isomer often leave residual 3-isomer.
Issue 2: The "Oiling Out" Phenomenon
Symptom: Upon adding HCl or cooling a recrystallization mixture, the product separates as a sticky gum or oil rather than a crystalline solid. Root Cause:
-
Ether Moiety: The ethoxymethyl group adds rotational degrees of freedom and lipophilicity, interfering with crystal lattice packing.
-
Water Content: Aminopyrazole HCl salts are hygroscopic. Even trace water can depress the melting point, turning the salt into a hydrated oil.
Part 2: Troubleshooting Guides (FAQs)
Q1: My product is an oil. How do I force crystallization?
A: You must break the "supersaturation deadlock" using a cloud-point titration method with a non-polar antisolvent.
The "Cloud Point" Protocol:
-
Dissolve: Dissolve the oily salt in the minimum amount of warm Isopropanol (IPA) or Methanol (MeOH) . Do not use water.[2]
-
Titrate: While stirring rapidly at 40°C, add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) dropwise.
-
Stop: The moment the solution turns slightly turbid (cloud point), stop adding antisolvent.
-
Seed: Add a single crystal of pure product (if available) or scratch the glass wall vigorously.
-
Cool: Allow to cool to Room Temp (RT) slowly (over 2 hours), then to 0°C.
-
Why this works: IPA solubilizes the ionic salt; EtOAc acts as the antisolvent. The ethoxymethyl group is soluble in EtOAc, which prevents the impurities from precipitating, while the HCl salt lattice is forced out.
-
Q2: I cannot separate the regioisomer by recrystallization. What now?
A: Recrystallization is rarely effective for separating pyrazole regioisomers because they form solid solutions. You must separate them as free bases before forming the salt.
The "Free Base Swish" Strategy:
-
Neutralize: Suspend the salt in EtOAc and wash with saturated NaHCO₃. Dry the organic layer (
) and concentrate. -
Chromatography: Use a Silica Gel column.[3][4][5][6]
-
Mobile Phase: 0-5% MeOH in DCM (Dichloromethane) or 20-50% EtOAc in Hexanes.
-
Selectivity: The 5-amino isomer (impurity) is generally more polar (elutes later) than the 3-amino target due to hydrogen bonding accessibility.
-
-
Re-salt: Once the free base is >98% pure, re-form the HCl salt using anhydrous HCl in Dioxane (see Protocol B).
Q3: The solid is turning pink/brown upon drying.
A: Aminopyrazoles are oxidation-sensitive.
-
Immediate Fix: Wash the solid with cold EtOAc containing 1% BHT (butylated hydroxytoluene) or dry under nitrogen/argon atmosphere.
-
Purification: If the color is deep, perform a carbon treatment. Dissolve salt in MeOH, add Activated Carbon (10 wt%), stir for 30 min, filter through Celite, and recrystallize.
Part 3: Detailed Experimental Protocols
Protocol A: Optimal Salt Formation (Anhydrous)
Use this to convert the purified free base into a stable, crystalline HCl salt.
Reagents:
-
Crude Free Base (1.0 eq)
-
4M HCl in Dioxane (1.1 eq) — Avoid aqueous HCl to prevent oiling.
-
Solvent: Ethyl Acetate (EtOAc)
Steps:
-
Dissolve the free base in EtOAc (5 mL per gram).
-
Cool the solution to 0–5°C in an ice bath.
-
Add 4M HCl in Dioxane dropwise over 20 minutes.
-
Observation: A white precipitate should form immediately.
-
-
Stir at 0°C for 1 hour.
-
Critical Step: If the solid turns into a gum, add 1 volume of n-Heptane and stir vigorously to triturate the solid.
-
Filter the solid under nitrogen (hygroscopic!).
-
Wash the cake with 1:1 EtOAc/Heptane.
Protocol B: Recrystallization of the HCl Salt
Use this to remove trace chemical impurities (not regioisomers).
| Parameter | Specification |
| Primary Solvent | Isopropanol (IPA) or Ethanol (EtOH) |
| Antisolvent | Ethyl Acetate (EtOAc) or Diethyl Ether |
| Temperature | Dissolve at 60°C; Crystallize at -10°C |
| Recovery Target | 70-85% |
Procedure:
-
Place 10g of crude HCl salt in a flask.
-
Add hot IPA (approx. 3-5 mL/g) until just dissolved.
-
Optional: Add activated charcoal, stir 15 min, hot filter.
-
Add hot EtOAc slowly until the solution becomes slightly hazy.
-
Add 1-2 mL of IPA to clear the haze (restore solubility).
-
Wrap flask in foil (insulate) and let cool to RT undisturbed.
-
Chill at -10°C for 4 hours. Filter and dry in a vacuum oven at 40°C.
Part 4: Visualization & Logic
Diagram 1: Purification Decision Tree
Follow this logic to determine the correct workflow based on your material's state.
Caption: Decision matrix for handling aminopyrazole HCl salts. Note that regioisomer separation requires a detour through the free-base form.
Diagram 2: Regioisomer Formation & Separation Logic
Understanding the origin of the impurity to prevent it.
Caption: Mechanistic pathway showing the origin of the 1,5-isomer impurity. The target 1,3-amino isomer is generally less polar, facilitating chromatographic separation.
References
-
Regioselectivity in Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[7][8][9] Synlett, 2006(19), 3267-3270.
-
General Purification of Pyrazole Isomers: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides.
-
Recrystallization of Amine Salts: "Recrystallization of Active Pharmaceutical Ingredients." SciSpace / Cryst. Growth Des.
-
Synthesis of Aminopyrazoles (Analogous Chemistry): Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles."[9] Journal of Organic Chemistry.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Recrystallization and Acid/Base Extraction (A/B) FAQ [erowid.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of 5-(Ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. Therefore, a thorough understanding of their crystal structures is paramount for developing new and effective drug candidates.[4]
The Significance of the Pyrazole Scaffold in Drug Development
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3] This unique structure imparts several desirable properties for drug development:
-
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2]
-
Hydrogen Bonding Capability: The presence of both hydrogen bond donors (N-H) and acceptors (pyridine-like nitrogen) facilitates strong and directional interactions with biological targets.[4][5]
-
Metabolic Stability: Compared to other heterocycles like imidazole, the pyrazole ring often exhibits greater stability against metabolic degradation.[4]
These features have led to the incorporation of the pyrazole moiety into a variety of successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][3] The specific substitution pattern of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine suggests a molecule designed to explore specific binding pockets in a target protein, where the ethoxymethyl group might engage in key hydrogen bonding or hydrophobic interactions.
Experimental Workflow for Crystal Structure Analysis
The determination of a small molecule's crystal structure is a multi-step process that requires precision and careful execution. The following workflow provides a comprehensive overview of the necessary steps, from synthesis to final structure validation.
Caption: A generalized workflow for the crystal structure analysis of a novel pyrazole derivative.
Detailed Experimental Protocols
1. Synthesis of 3-Aminopyrazole Derivatives:
The synthesis of 3-aminopyrazoles is typically achieved through the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[6] A common and effective method involves the reaction of β-ketonitriles with hydrazines.[7]
-
Step 1: Synthesis of the β-ketonitrile. This can be achieved via a Claisen condensation of an ester and a nitrile.
-
Step 2: Cyclization with Hydrazine. The β-ketonitrile is then reacted with the desired hydrazine (e.g., ethylhydrazine for the target compound) in a suitable solvent like ethanol, often with catalytic acid or base.[7] The reaction mixture is typically heated to drive the condensation and cyclization.[7]
-
Step 3: Purification. The resulting pyrazole derivative is then purified using standard techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.[8]
2. Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and often requires screening a variety of options.
3. Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[5]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
4. Structure Solution and Refinement:
-
The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]
-
The final structural model is validated using software tools to check for geometric consistency and other potential issues.
Comparative Structural Analysis of Related Pyrazole Derivatives
In the absence of a crystal structure for this compound, we can infer potential structural features by examining closely related compounds found in the crystallographic literature.
| Compound | Key Structural Features | Intermolecular Interactions | Space Group | Reference |
| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | Planar pyrazole ring. The ethoxymethyl group is flexible. | O-H···N and N-H···O hydrogen bonds forming chains. C-H···π interactions are also present. | P2₁/n | [10] |
| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | The benzofuran ring system is nearly planar. The phenyl and pyrazole rings are twisted relative to each other. | N-H···N and N-H···O hydrogen bonds, as well as C-H···O interactions, creating sheet-like structures. | P-1 | [9] |
| 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy] | The pyrazole and oxy-ethanone groups are parallel, while the tosyl ring is perpendicular. | Extensive hydrogen bonding network involving classical N-H···O and weak C-H···O interactions, forming a layered structure. | P-1 | [11] |
| 4-fluoro-1H-pyrazole | Two crystallographically unique molecules in the asymmetric unit. | N-H···N hydrogen bonds forming one-dimensional chains. | P-1 | [5] |
Analysis of Intermolecular Interactions:
A common feature in the crystal structures of aminopyrazole derivatives is the presence of a robust network of hydrogen bonds.[12][13] The amino group at the 3-position is a potent hydrogen bond donor, while the pyrazole ring nitrogens and any oxygen-containing substituents act as acceptors.
Hirshfeld Surface Analysis:
To visualize and quantify intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[14][15] This method maps the closest intermolecular contacts onto a 3D surface around the molecule. For pyrazole derivatives, these analyses often highlight the predominance of H···H, C···H, and N···H contacts, underscoring the importance of both van der Waals forces and hydrogen bonding in the crystal packing.[15][16]
Caption: A diagram illustrating the potential intermolecular interactions involving a substituted pyrazole ring.
Implications for Drug Design
The detailed structural information obtained from crystal structure analysis is invaluable for structure-based drug design. By understanding how molecules like this compound and its derivatives pack in the solid state, we can gain insights into:
-
Pharmacophore Modeling: Identifying the key functional groups and their spatial arrangement responsible for biological activity.[2]
-
Lead Optimization: Modifying the molecular structure to enhance binding affinity and selectivity for a biological target. The flexibility of the ethoxymethyl group, for instance, could be a key area for modification.
-
Polymorphism Screening: Identifying different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.
References
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]
-
Pyrazoline as a medicinal scaffold. (n.d.). BIONATURA. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. Available at: [Link]
-
Percentage distribution of different interactions present in PRZ as obtained from fingerprint plots. (n.d.). ResearchGate. Available at: [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Available at: [Link]
- US3920693A - Production of 3-aminopyrazoles. (n.d.). Google Patents.
-
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Available at: [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). ResearchGate. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Available at: [Link]
-
Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (n.d.). Semantic Scholar. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. Available at: [Link]
-
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkivoc. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]
-
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.). ResearchGate. Available at: [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. Available at: [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
A Comparative Guide to the Quality Control of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, the quality and purity of chemical reagents are paramount.[1][2] This guide provides an in-depth technical comparison of the quality control standards for 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine , a key building block, and its principal alternatives. As a Senior Application Scientist, my aim is to equip you with the necessary field-proven insights and experimental data to make informed decisions in your research and development endeavors.
The structural integrity and purity of such intermediates directly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide will delve into the critical quality attributes of these reagents, providing detailed analytical protocols and comparative data to ensure the reliability and reproducibility of your synthetic chemistry.
The Critical Role of Aminopyrazoles in Medicinal Chemistry
Substituted aminopyrazoles are a cornerstone in the design of a wide array of therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets.[4][5] The subject of this guide, this compound, and its structural analogs are frequently employed as "hinge-binding" fragments in the development of protein kinase inhibitors.[6] The primary amine and the pyrazole nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition.
Given their importance, even minor impurities in these reagents can lead to significant downstream consequences, including the formation of hard-to-remove related substances in the API, altered biological activity, and potential toxicity. Therefore, a robust quality control (QC) framework is not merely a recommendation but a necessity.
Quality Control Parameters for this compound
A comprehensive quality control regimen for this compound should encompass a battery of tests to confirm its identity, purity, and the absence of critical impurities. Commercial suppliers typically provide a purity of ≥95%.[7]
Physicochemical Properties
A foundational aspect of quality control is the verification of basic physicochemical properties.
| Property | Specification |
| Appearance | White to off-white or light yellow solid/powder |
| Molecular Formula | C₈H₁₅N₃O |
| Molecular Weight | 169.23 g/mol |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Identity Confirmation
Unambiguous identification is the first critical step in QC. A combination of spectroscopic techniques should be employed.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for identifying the correct isomer and confirming the presence of all expected functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of key functional groups such as N-H (amine), C-N, C-O, and the pyrazole ring vibrations.
Purity Assessment and Impurity Profiling
Purity is arguably the most critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
Typical Impurities: Potential impurities can arise from the synthesis process and may include:
-
Regioisomers: Formation of the corresponding 3-(ethoxymethyl)-1-ethyl-1H-pyrazol-5-amine is a common isomeric impurity.
-
Unreacted Starting Materials: Such as ethylhydrazine and ethoxy-substituted precursors.
-
Byproducts of Side Reactions: These can vary depending on the synthetic route.
A well-defined HPLC method is essential to separate the main component from these potential impurities.
Experimental Protocols for Quality Control
The following protocols provide a framework for the in-house verification of this compound quality.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of aminopyrazole reagents.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should provide good resolution between the main peak and potential impurities. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
The following provides expected spectral characteristics for identity confirmation.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl group on the pyrazole nitrogen.
-
~1.5 ppm (t, 3H): Methyl protons of the ethoxy group.
-
~3.5 ppm (q, 2H): Methylene protons of the ethoxy group.
-
~4.0 ppm (q, 2H): Methylene protons of the ethyl group on the pyrazole nitrogen.
-
~4.5 ppm (s, 2H): Methylene protons of the ethoxymethyl group.
-
~5.0 ppm (br s, 2H): Amine (NH₂) protons.
-
~5.8 ppm (s, 1H): Pyrazole ring proton.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
-
~15 ppm: Methyl carbon of the ethyl group.
-
~16 ppm: Methyl carbon of the ethoxy group.
-
~45 ppm: Methylene carbon of the ethyl group.
-
~65 ppm: Methylene carbon of the ethoxy group.
-
~70 ppm: Methylene carbon of the ethoxymethyl group.
-
~95 ppm: CH carbon of the pyrazole ring.
-
~140 ppm, ~150 ppm, ~155 ppm: Quaternary carbons of the pyrazole ring.
Expected FTIR (KBr) Peaks (cm⁻¹):
-
3400-3200: N-H stretching vibrations of the primary amine.
-
2980-2850: C-H stretching of alkyl groups.
-
~1620: N-H bending vibration.
-
~1580: C=N and C=C stretching of the pyrazole ring.
-
~1100: C-O stretching of the ether group.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: m/z 170.1
Comparison with Alternative Reagents
The choice of an aminopyrazole building block often depends on the specific requirements of the target molecule, such as desired vector space for further substitution and modulation of physicochemical properties. Below is a comparison of this compound with common alternatives.
| Reagent | Structure | Key Features & Applications | Typical Purity | Common QC Tests |
| This compound | Provides an ethoxymethyl group for potential secondary interactions or as a vector for further modification. | ≥95%[7] | HPLC, NMR, MS, FTIR | |
| 3-Amino-1-ethyl-5-methylpyrazole | A simpler alternative with a methyl group. Often used to probe the effect of a small lipophilic substituent. | >96% (GC)[3] | GC, IR, Melting Point | |
| 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | Introduces a carboxamide group, which can act as both a hydrogen bond donor and acceptor. | ≥97%[8] | HPLC, NMR, MS |
Logical Relationship for Reagent Selection
Caption: Decision tree for selecting an aminopyrazole reagent.
Conclusion and Best Practices
The quality of aminopyrazole building blocks like this compound is a critical determinant of success in the synthesis of targeted therapeutics. A multi-pronged approach to quality control, leveraging a combination of chromatographic and spectroscopic techniques, is essential for ensuring the identity, purity, and absence of detrimental impurities.
-
Always request a Certificate of Analysis (CoA) from the supplier that includes data from HPLC, NMR, and MS.[9]
-
Perform in-house QC checks on incoming batches of critical reagents, especially for new suppliers.
-
Develop a robust analytical method for monitoring the purity of the reagent and its consumption during the reaction.
-
Be aware of potential isomeric impurities , as they can be challenging to separate from the desired product and may have different reactivity and biological activity.
By implementing these rigorous quality control standards, researchers and drug development professionals can enhance the reliability and reproducibility of their synthetic efforts, ultimately accelerating the path to novel and effective medicines.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022;27(23):8434.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. 2021;11(52):32889-32898.
- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(5):1669-1673.
-
1-Ethyl-1H-pyrazole-3-carboxylic acid (4-amino-phenyl)-amide. Oakwood Chemical. Available from: [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. 2021;2021(1):M1196.
- Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra. Wiley; 2002:199-204.
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Interpretation of mass spectra. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link]
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2018;17(1):32-38.
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST. Available from: [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3768.
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST. Available from: [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;24(24):4569.
- Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. 2015;7(2):86.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry. 2018;17(1):32-38.
- Method Development and Validation for Simultaneous Estimation of Esomeprazole and itopride Hydrochloride in Combined Pharmaceutical Dosage Form and bulk by RP- HPLC. Journal of Drug Delivery and Therapeutics. 2018;8(5):209-215.
-
1HNMR δ values for. The Royal Society of Chemistry. Available from: [Link]
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
- Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Food Science and Technology. 2021;41(Suppl. 2).
- Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Molecules. 2023;28(19):6885.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
Sources
- 1. rsc.org [rsc.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-ethyl-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Safety Operating Guide
5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine proper disposal procedures
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Operational Context
As a Senior Application Scientist, I must clarify a critical operational reality: 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine is a specialized heterocyclic building block. As with many intermediate library compounds, a specific, globally standardized Safety Data Sheet (SDS) may not be immediately available from every vendor.[1]
Therefore, this guide applies Categorical Analogous Handling Protocols . We derive our safety and disposal logic from the aminopyrazole pharmacophore class .[1] This approach prioritizes the "Precautionary Principle"—assuming the highest probable risk (irritant, corrosive, and potentially bioactive) to ensure personnel safety and regulatory compliance.[1]
Part 1: Chemical Hazard Profiling & Segregation
Before disposal, you must characterize the waste to prevent dangerous incompatibilities in the waste stream.[1][2]
Structural Hazard Analysis
-
Primary Functionality (Amine at C3): This moiety renders the compound an organic base .[1]
-
Pyrazole Core: Nitrogen-rich heterocycle.[1]
-
Ethoxymethyl Group: Ether linkage.[1]
Incompatibility Matrix (Segregation Rules)
-
STRICTLY SEGREGATE FROM:
Part 2: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock, spilled solids, or synthesis failures.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Solvation (Optional but Recommended): If the facility requires liquid waste streams, dissolve the solid in a compatible combustible solvent (e.g., Acetone or Ethanol).[1] Note: Do not use chlorinated solvents unless necessary, as they increase disposal costs.[1]
-
Labeling: Mark as "Hazardous Waste - Toxic/Irritant."
-
Constituents: "this compound (Aminopyrazole derivative)."[1]
-
-
Disposal Path: High-Temperature Incineration. The nitrogen content requires incineration at >1000°C with secondary combustion to destroy the pyrazole ring and scrub NOx emissions.[1]
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Eluents from chromatography, reaction solvents.[1]
-
pH Check: Verify the pH of the waste solution.[1] If highly basic (pH > 10), neutralize slightly with dilute acid under cooling to pH 7–9 before combining with general organic waste, OR segregate into a specific "Basic Organic Waste" stream.[1]
-
Segregation: Pour into the "Non-Halogenated Organic" waste drum (assuming no DCM/Chloroform was used).
-
Documentation: Log the estimated mass of the aminopyrazole on the waste tag. This is vital for the disposal facility to calculate the caloric value and nitrogen load.
Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[1]
-
Collection: Place in a yellow biohazard/chem-hazard bag or a rigid sharps container.
-
Classification: Treat as Trace-Contaminated Solids .
-
Disposal: Incineration. Do not landfill.
Part 3: Emergency Contingencies (Spill Management)
| Parameter | Protocol |
| Small Spill (< 5g) | 1. Don PPE (Nitrile gloves, safety glasses, lab coat).2.[1] Gently sweep solid into a dust pan (avoid raising dust).3.[1] Wipe area with Acetone-dampened tissue.4.[1] Dispose of all materials as Hazardous Solid Waste.[1] |
| Large Spill (> 5g) | 1. Evacuate immediate area.2. Use a HEPA-filtered vacuum or wet-sweep method to prevent inhalation.3.[1] If liquid, dike with vermiculite or sand.4.[1] Call EHS for clearance.[1] |
| Skin Exposure | 1. Brush off dry powder first (do not wet immediately if amount is large to avoid absorption).2.[1] Rinse with water for 15 minutes.3. Seek medical attention if irritation persists. |
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for disposing of aminopyrazole derivatives, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles.
Caption: Operational decision tree for segregating and packaging aminopyrazole waste streams to ensure compatibility and regulatory compliance.
Part 5: Regulatory & Compliance Framework
All procedures above are designed to comply with the following regulatory standards. You must reference these when filling out your institution's waste tags.[1]
-
EPA RCRA Classification:
-
DOT Shipping (If transporting off-site):
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. bsu.edu [bsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine
This guide outlines the operational safety, logistical handling, and barrier protection strategies for 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine (CAS: 1480818-27-6).[1]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . In drug discovery, this aminopyrazole scaffold is a high-value intermediate, often used to synthesize kinase inhibitors. Its handling requires protecting the integrity of the compound (preventing oxidation/hydrolysis) just as rigorously as protecting the operator.
The Hazard Profile: Beyond the SDS
While standard Safety Data Sheets (SDS) for research chemicals often default to "Irritant" (H315/H319/H335), an experienced chemist must apply Structure-Activity Relationship (SAR) logic to predict unlisted risks.[1][2]
-
The Amine Functionality: Primary amines are prone to oxidation.[2] If this compound turns brown/black, it has oxidized, potentially forming azo- or nitro- impurities that are often more toxic than the parent compound.[1]
-
Biological Activity: As a pyrazole derivative designed for protein binding, this molecule likely possesses bioavailability. Treat it as a potential sensitizer and a systemic toxicant until proven otherwise.[2]
-
Physical State: Likely a solid powder.[3] The primary vector of exposure is inhalation of dust during weighing and dermal absorption when in solution.[2]
Barrier Strategy: Personal Protective Equipment (PPE)
PPE is your last line of defense, not your first. However, when engineering controls (fume hoods) are breached (e.g., during weighing or spill cleanup), PPE must perform instantly.[1]
Hand Protection: The Permeation Logic
Do not default to "whatever is in the box."[2] Amines can permeate standard nitrile rubber, especially when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[2]
| Scenario | Recommended Material | Thickness | Est. Breakthrough Time | Scientific Rationale |
| Solid Handling | Nitrile (Disposable) | 4–5 mil | >480 min | Solid state lacks the molecular mobility to permeate nitrile quickly.[1][2] |
| Solution (MeOH/EtOH) | Nitrile (Double Gloved) | 5 mil (x2) | ~120 min | Alcohols swell nitrile slightly; double gloving provides a sacrificial outer layer.[2] |
| Solution (DCM/DMF) | Laminate (Silver Shield) | Multi-layer | >480 min | Critical: Chlorinated solvents carry amines through nitrile in <2 minutes.[2] |
Respiratory & Eye Protection[1][3][4][5][6]
-
Primary: Work must occur inside a certified Chemical Fume Hood.[2]
-
Secondary (Spill/Outside Hood): A half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2] The OV cartridge is essential because amines have low odor thresholds and can cause olfactory fatigue (you stop smelling them even though they are present).
-
Eyes: Chemical Splash Goggles (indirect venting).[2] Safety glasses are insufficient for fine powders which can bypass side shields on air currents.
Operational Workflow: Step-by-Step Protocol
Phase A: Intake & Storage
-
Inspection: Upon receipt, check the bottle seal. If the solid is clumping or discolored (dark yellow/brown), significant hydrolysis of the ethoxymethyl group or oxidation of the amine may have occurred.[1]
-
Storage Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Phase B: Weighing & Dispensing (The High-Risk Moment)
Static electricity is the enemy of aminopyrazoles.[1][2] These powders often become electrostatically charged, causing them to "jump" off spatulas.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[2]
-
Technique: Never weigh directly into a flask on the open bench. Weigh inside the fume hood using a tared vial.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.[2]
Phase C: Reaction Setup
-
Solvent Choice: Avoid acetone if possible; primary amines react with ketones to form imines (Schiff bases), ruining your yield and creating unknown byproducts.[2]
-
Acid Sensitivity: Do not use strong acidic conditions without cooling; the ethoxymethyl group may cleave.
Decision Logic: PPE Selection Matrix
The following diagram illustrates the decision process for selecting the correct protective posture based on the experimental state.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state and solvent carrier of the compound.[1][2]
Waste Disposal & Decontamination
The "Cradle-to-Grave" Protocol: You cannot simply wash this down the drain.[1][2] As a nitrogen-containing heterocycle, it poses risks to aquatic life.[1]
-
Solid Waste: Place contaminated weigh boats, gloves, and paper towels into a dedicated solid hazardous waste container labeled "Toxic Organic Solids."
-
Liquid Waste:
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (ethanol or water) to dampen, then scoop into a bag.
-
Clean surface with 10% dilute acetic acid (to protonate the amine, making it water-soluble) followed by soap and water.[1]
-
Emergency Response (Self-Validating)
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes.
-
Note: Amines can cause "blue haze" vision (glaucopsia) due to corneal edema.[2] This is temporary but requires medical evaluation.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor.[6] [Link][1]
-
PubChem. (2024). Compound Summary for 1-(Ethoxymethyl)-1H-pyrazol-3-amine. National Library of Medicine. [Link](Note: Search via CAS 1480818-27-6 for specific structure data).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-ethoxy-3-methyl-1H-pyrazole | C6H10N2O | CID 316286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
